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Introduction

Sirpiglenastat (DRP-104) is a clinical-stage, broad-acting glutamine antagonist with a
promising profile of both direct antitumor and potent immunomodulatory activities. It is a
prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed for preferential activation within the
tumor microenvironment (TME), thereby minimizing systemic toxicities associated with DON.[1]
[2][3][4][5] This preferential activation leads to high concentrations of the active drug in the
tumor, where it can effectively disrupt cancer cell metabolism and remodel the TME to favor a
robust anti-tumor immune response. This technical guide provides an in-depth overview of the
immunomodulatory properties of Sirpiglenastat, presenting key quantitative data, detailed
experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action: Dual Impact on Tumor and
Immune Cells

Sirpiglenastat's primary mechanism of action is the irreversible inhibition of multiple
glutamine-utilizing enzymes, leading to a broad antagonism of glutamine metabolism. This has
a two-fold effect:

» Direct Antitumor Activity: By blocking glutamine metabolism, Sirpiglenastat deprives rapidly
proliferating cancer cells of a crucial nutrient required for energy production and the
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synthesis of macromolecules, leading to cell death.

e Immunomodulation of the Tumor Microenvironment: The metabolic reprogramming induced
by Sirpiglenastat significantly alters the TME. By increasing the availability of glutamine for
immune cells and reducing immunosuppressive metabolites, it stimulates both the innate
and adaptive immune systems.

Recent studies have also elucidated a novel aspect of Sirpiglenastat's mechanism, linking the
induced purine shortage in tumor cells to increased DNA damage and subsequent activation of
the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This
pathway is a critical component of the innate immune response to cytosolic DNA, leading to the
production of type I interferons and further enhancing the anti-tumor immune response.

..................

Click to download full resolution via product page

Caption: Sirpiglenastat's mechanism of action in the tumor microenvironment.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the key quantitative findings from preclinical studies
investigating the immunomodulatory properties of Sirpiglenastat.

Table 1: In Vivo Antitumor Efficacy of Sirpiglenastat
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] . Tumor Growth
Animal Model Treatment Regimen o Reference
Inhibition (TGI)

0.5 mg/kg, s.c., once

CT26-bearing mice 90% at day 12
a day for 5 days
. . Significant tumor
H22-bearing mice 0.5 mg/kg, s.c. o
growth inhibition
MC38-bearin 0.5 mg/kg, s.c., g.d. x
! g g/kg q 96%
C57BL/6 mice 5 days
MC38-bearin 1.4 mg/kg, s.c., q.d. X
! g g/kg q 101%
C57BL/6 mice 5 days

Table 2: Modulation of Tumor-Infiltrating Immune Cells
in MC38 Tumors

Data presented as a percentage of CD45+ cells, unless otherwise specified.

Immune Cell Vehicle Control Sirpiglenastat (0.5 Sirpiglenastat (1.4
Population (Mean %) mgl/kg) (Mean %) mgl/kg) (Mean %)

Tumor Infiltrating

Leukocytes (TILS) (% ~30 ~60 ~70

in Live cells)

CD8+ T cells ~2.5 ~5 ~6

CD4+ T cells ~3 ~5.5 ~6

NK cells ~2 ~6 ~7

NKT cells ~0.2 ~0.5 ~0.6
Macrophages ~15 ~45 ~50
MDSCs Not specified Decreased Decreased
Ki67+ in CD8+ T cells ~20 ~40 ~45
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Table 3: Modulation of Cytokine Levels in CT26 Tumors

Data represents changes in cytokine levels in tumor lysates following treatment.

Change with . . Change with
. L Change with Anti- o
Cytokine Sirpiglenastat (0.5 5 Combination
mgl/kg) Therapy
IFNy 1 1 1
TNFa 1 1 T
IL-12p70 1 1 11
IL-1B8 t - N
IL-6 1 - 1
VEGF 1 © 1
KC (IL-8) ! - !

1: Increase, |: Decrease, < : No significant change, 11: Synergistic increase

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the investigation of
Sirpiglenastat's immunomodulatory properties.

In Vivo Antitumor Studies

« Animal Models: Syngeneic tumor models, such as MC38 colon adenocarcinoma in C57BL/6
mice or CT26 colon carcinoma in BALB/c mice, are commonly used.

e Tumor Cell Implantation: Tumor cells (e.g., 5 x 105 cells) are subcutaneously injected into
the flank of the mice.

e Treatment: Once tumors reach a palpable size (e.g., ~100 mms3), treatment with
Sirpiglenastat (at varying doses, e.g., 0.5 mg/kg) or vehicle control is initiated.
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Administration is typically via subcutaneous injection, daily for a specified period (e.g., 5
days on, 2 days off).

e Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal
body weight is also monitored as an indicator of toxicity.

e Endpoint: The study is concluded when tumors reach a predetermined maximum size or at a
specified time point. Tumor growth inhibition is calculated based on the differences in tumor
volume between treated and control groups.
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Caption: Workflow for in vivo antitumor efficacy studies.
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Flow Cytometry for Immunophenotyping of Tumor-
Infiltrating Leukocytes

e Tumor Digestion: Tumors are harvested, minced, and digested using an enzymatic cocktalil
(e.g., collagenase, DNase) to obtain a single-cell suspension.

o Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled
antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8,
NK1.1, F4/80).

» Data Acquisition: Stained cells are analyzed using a multi-color flow cytometer to identify and
quantify different immune cell populations.

» Data Analysis: The percentage of each immune cell population within the total leukocyte
population (CD45+) is determined using appropriate gating strategies.

Multiplex Cytokine Assay (Luminex)

e Tumor Lysate Preparation: Harvested tumors are homogenized in a lysis buffer containing
protease inhibitors. The lysate is then centrifuged to remove cellular debris.

e Assay Procedure: The tumor lysate is incubated with a mixture of antibody-coupled magnetic
beads, each specific for a different cytokine.

o Detection: After washing, a biotinylated detection antibody cocktail is added, followed by
streptavidin-phycoerythrin.

» Data Acquisition and Analysis: The beads are read on a Luminex instrument, and the
concentration of each cytokine is determined by comparing the median fluorescence
intensity to a standard curve.

Gene Expression Analysis (NanoString)

* RNA Extraction: RNA is extracted from tumor tissue using a suitable Kkit.

o Hybridization: The extracted RNA is hybridized with a gene-specific reporter and capture
probe set, such as the NanoString PanCancer IO 360 panel.
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o Data Acquisition: The hybridized probes are immobilized and imaged on an nCounter
instrument.

» Data Analysis: The digital counts for each gene are normalized, and differential gene
expression between treatment groups is analyzed to identify changes in immune-related
pathways and cell type signatures.

Flow Cytometry Luminex Assay Gene Expression Analysis
Tumor Digestion UL Ly§ate RNA Extraction
Preparation
Cell Staining Assay Procedure Hybridization
Data Acquisition Detection Data Acquisition
. Data Acquisition .
DEIEWAMENSE & Analysis Data Analysis
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Caption: Workflow for key immunomodulatory analysis techniques.

Conclusion

Sirpiglenastat demonstrates a unique dual mechanism of action, directly targeting tumor
metabolism while simultaneously fostering a more robust anti-tumor immune response. The
preclinical data strongly support its immunomodulatory properties, characterized by increased
infiltration and activation of effector immune cells, a shift in the cytokine profile towards an anti-
tumor phenotype, and a reduction in immunosuppressive elements within the tumor
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microenvironment. The activation of the cGAS-STING pathway provides a deeper
understanding of its ability to stimulate innate immunity. These compelling findings, coupled
with its synergy with checkpoint inhibitors, position Sirpiglenastat as a promising therapeutic
agent in immuno-oncology. Further clinical investigation is warranted to fully elucidate its
potential in treating a range of solid tumors.
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» To cite this document: BenchChem. [Sirpiglenastat: A Technical Guide to its
Immunomodulatory Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857805#immunomodulatory-properties-of-
sirpiglenastat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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